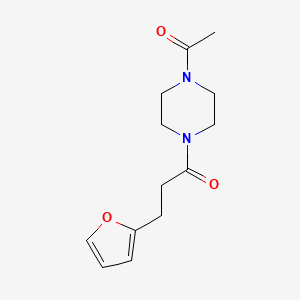
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one, also known as TFP or TFP-nitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. TFP is a heterocyclic organic compound that contains a piperazine ring and a furan ring.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is not fully understood. However, it has been proposed that 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may act as an inhibitor of various enzymes involved in the regulation of neurotransmitters such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one may increase the levels of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been reported to have various biochemical and physiological effects. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that it is a relatively simple compound to synthesize. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.
Orientations Futures
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. One direction is to further elucidate the mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one. This could involve studying the effects of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one on various enzymes and neurotransmitters in vitro and in vivo. Another direction is to study the potential therapeutic applications of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. This could involve conducting preclinical and clinical trials to evaluate the safety and efficacy of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one in humans. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one.
Méthodes De Synthèse
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one involves the reaction of 2-furoic acid with acetic anhydride and piperazine in the presence of a catalyst. The reaction yields 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one as a white crystalline solid with a melting point of 92-94°C. The purity of 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has been studied for its potential applications in drug discovery and development. It has been reported to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and serotonin, which are important for cognitive function and mood regulation.
1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(4-Acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one has also been reported to have antidepressant effects in animal models of depression.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-11(16)14-6-8-15(9-7-14)13(17)5-4-12-3-2-10-18-12/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRWWHZOMGCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

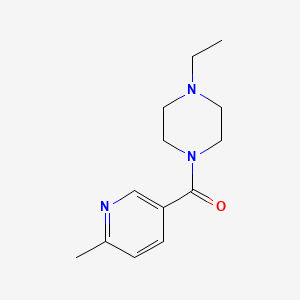
![2-[(4-Methylpiperazin-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7506540.png)

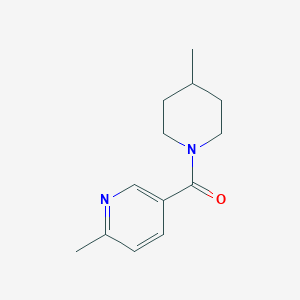
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
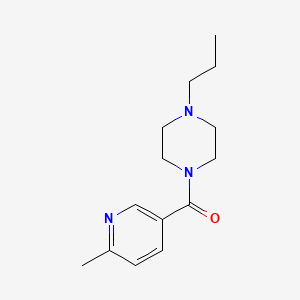

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)

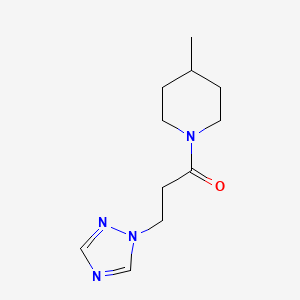

![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)

![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)